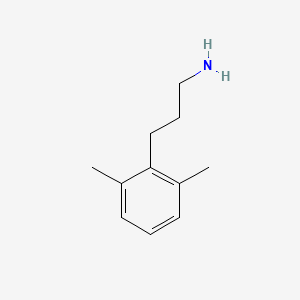

3-(2,6-Dimethylphenyl)propan-1-amine

Description

3-(2,6-Dimethylphenyl)propan-1-amine is an aromatic amine featuring a propane backbone substituted with a 2,6-dimethylphenyl group. The 2,6-dimethyl substitution on the phenyl ring introduces steric hindrance, which can influence reactivity, binding affinity, and metabolic stability in bioactive molecules .

Properties

Molecular Formula |

C11H17N |

|---|---|

Molecular Weight |

163.26 g/mol |

IUPAC Name |

3-(2,6-dimethylphenyl)propan-1-amine |

InChI |

InChI=1S/C11H17N/c1-9-5-3-6-10(2)11(9)7-4-8-12/h3,5-6H,4,7-8,12H2,1-2H3 |

InChI Key |

PCTBXSDHBANCLZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CCCN |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Steric Effects

The position and nature of substituents on the aromatic ring or aliphatic chain significantly impact physicochemical and biological properties:

- Electronic Effects : Methoxy groups (as in 3,4-dimethoxyphenyl derivatives) increase electron density on the aromatic ring, altering solubility and reactivity compared to the electron-neutral methyl groups in the target compound .

Physicochemical Properties

While detailed data for 3-(2,6-Dimethylphenyl)propan-1-amine is absent in the evidence, inferences can be drawn:

- Solubility : Less polar than methoxy-substituted analogs (e.g., 3,3-dimethoxypropan-1-amine in ), favoring organic solvents like DCM or THF.

- Stability : The 2,6-dimethylphenyl group may enhance oxidative stability compared to thiophene- or naphthalene-containing amines, which are prone to electrophilic substitution .

Preparation Methods

Reaction Mechanism and Conditions

The direct conversion of alcohols to amines via catalytic amination represents a streamlined approach. Utilizing a hydrogen-borrowing mechanism, primary alcohols such as 3-(2,6-dimethylphenyl)propan-1-ol react with ammonia under hydrogenation conditions. Ruthenium-based catalysts, as described in patent US7919655B2, facilitate dehydrogenation of the alcohol to an aldehyde intermediate, followed by reductive amination to yield the target amine.

Typical Conditions :

-

Catalyst: Ru/C or Ru pincer complexes

-

Temperature: 120–160°C

-

Pressure: 20–50 bar H₂

-

Solvent: Toluene or water

-

Ammonia source: NH₃ gas or aqueous NH₃

This method avoids stoichiometric reagents and minimizes waste, aligning with green chemistry principles.

Gabriel Synthesis

Stepwise Alkylation and Deprotection

The Gabriel synthesis involves nucleophilic displacement of a halide by phthalimide, followed by deprotection to release the primary amine. For 3-(2,6-dimethylphenyl)propan-1-amine, the synthetic pathway proceeds as follows:

-

Synthesis of 3-(2,6-Dimethylphenyl)propyl Bromide :

-

Starting from 3-(2,6-dimethylphenyl)propan-1-ol (hypothetical precursor), treatment with PBr₃ or HBr yields the corresponding alkyl bromide.

-

Reaction :

-

-

Phthalimide Substitution :

-

Reacting the bromide with potassium phthalimide in DMF or THF forms the phthalimide-protected intermediate.

-

-

Deprotection with Hydrazine :

-

Hydrazinolysis cleaves the phthalimide group, yielding the free amine.

-

Advantages : High purity and compatibility with sensitive functional groups.

Limitations : Multi-step synthesis and potential low yields in the alkylation step.

Nitrile Reduction

Synthesis via Alkylation and Hydrogenation

Reduction of 3-(2,6-dimethylphenyl)propionitrile offers a straightforward route. The nitrile precursor is synthesized through Friedel-Crafts alkylation or Grignard addition, followed by catalytic hydrogenation.

Key Steps :

-

Nitrile Synthesis :

-

Friedel-Crafts alkylation of 2,6-dimethylbenzene with acrylonitrile (limited by regioselectivity) or Grignard addition to acrylonitrile.

-

-

Reduction :

-

LiAlH₄ in dry ether or H₂/Pd-C quantitatively reduces the nitrile to the amine.

-

Reaction :

Yield Considerations : Nitrile reduction typically achieves >80% yield under optimized conditions.

Reductive Amination of Aldehydes

Aldehyde Intermediate Preparation

Reductive amination condenses aldehydes with ammonia to form imines, which are subsequently hydrogenated. The critical challenge lies in synthesizing 3-(2,6-dimethylphenyl)propanal.

Aldehyde Synthesis Routes :

-

Oxidation of Alcohols : TEMPO/NaClO₂ oxidation of 3-(2,6-dimethylphenyl)propan-1-ol.

-

Grignard Addition : Reaction of 2,6-dimethylphenylmagnesium bromide with ethylene oxide, followed by oxidation.

Reductive Amination Conditions :

-

Catalyst: Raney Ni or PtO₂

-

Solvent: Methanol or ethanol

-

Ammonia: Excess gaseous NH₃

Comparative Analysis of Methods

| Method | Yield Range | Catalyst/Solvent | Advantages | Limitations |

|---|---|---|---|---|

| Catalytic Amination | 60–85% | Ru/C, toluene | One-pot, minimal waste | High pressure/temperature required |

| Gabriel Synthesis | 45–70% | PBr₃, DMF, hydrazine | High purity | Multi-step, bromide synthesis challenges |

| Nitrile Reduction | 75–90% | LiAlH₄, ether | High yielding | Nitrile precursor accessibility |

| Reductive Amination | 50–75% | Raney Ni, methanol | Direct aldehyde use | Aldehyde instability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.